molecular formula C18H15N3O3 B11080643 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11080643
M. Wt: 321.3 g/mol
InChI Key: BXOYHSDEKOVJHH-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidine-2,5-dione structure with a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Attachment of the pyrrolidine-2,5-dione: This step might involve the reaction of the benzimidazole derivative with a suitable pyrrolidine-2,5-dione precursor under specific conditions.

    Introduction of the methoxyphenyl group: This could be done via a substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.

    Reduction: Reduction reactions could potentially modify the benzimidazole ring or the pyrrolidine-2,5-dione structure.

    Substitution: Various substitution reactions could occur, especially involving the methoxy group or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Pyrrolidine-2,5-dione derivatives: Often used in medicinal chemistry.

    Methoxyphenyl compounds: Common in various pharmacologically active molecules.

Uniqueness

The uniqueness of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3

InChI Key

BXOYHSDEKOVJHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

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